N-benzoyl-N'-(2-morpholinoethyl)thiourea
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Description
“N-benzoyl-N’-(2-morpholinoethyl)thiourea” is an organosulfur compound . It is a type of thiourea, which are compounds that play a significant role in various fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
The synthesis of “N-benzoyl-N’-(2-morpholinoethyl)thiourea” and similar compounds often involves the reaction of various anilines with CS2 . In one study, a series of N-benzoyl-N’-triazine thiourea derivatives were synthesized via the reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with benzoyl chloride derivatives and ammonium thiocyanate in acetone under reflux conditions .Molecular Structure Analysis
The molecular structure of “N-benzoyl-N’-(2-morpholinoethyl)thiourea” and similar compounds can be analyzed using various spectroscopic techniques. For example, 1H and 13C Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and elemental analysis are often used .Chemical Reactions Analysis
“N-benzoyl-N’-(2-morpholinoethyl)thiourea” and similar compounds can undergo various chemical reactions. For instance, N,N-Dimethylformamide (DMF) can act as both a solvent and a catalyst in the synthesis of 2-benzoylamino-4,6-dichloro-benzothiazole from N-benzoyl-N’-(2,4,6-trichlorophenyl)thiourea .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzoyl-N’-(2-morpholinoethyl)thiourea” can be determined using various techniques. For instance, its density, melting point, boiling point, structure, formula, and molecular weight can be analyzed .Safety And Hazards
properties
IUPAC Name |
N-(2-morpholin-4-ylethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-13(12-4-2-1-3-5-12)16-14(20)15-6-7-17-8-10-19-11-9-17/h1-5H,6-11H2,(H2,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDTUNCIXSBQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(2-morpholinoethyl)thiourea |
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